

Unveiling (+)-Lycopsamine Content Across the Plant Kingdom: A Comparative Guide

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Compound of Interest		
Compound Name:	(+)-Lycopsamine	
Cat. No.:	B1675737	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of **(+)-Lycopsamine** content in various plant species. It offers a synthesized overview of quantitative data, detailed experimental protocols for accurate measurement, and a visual representation of the analytical workflow, fostering a deeper understanding of the distribution of this significant pyrrolizidine alkaloid.

(+)-Lycopsamine, a pyrrolizidine alkaloid (PA), is a secondary metabolite produced by numerous plant species, notably within the Boraginaceae family, as a defense mechanism against herbivores. The presence and concentration of this compound are of significant interest due to its potential biological activities and toxicological implications. This guide aims to consolidate an objective comparison of **(+)-Lycopsamine** levels across different plants, supported by established experimental data.

Quantitative Comparison of (+)-Lycopsamine Content

The concentration of **(+)-Lycopsamine** and its N-oxide, the form often predominantly found in plants, varies considerably depending on the plant species, the specific part of the plant analyzed, and the analytical methods employed for quantification. The following table summarizes the reported concentrations in several plant species. It is important to note that values are often reported for lycopsamine and its epimer, intermedine, together, or as the sum of the free base and its N-oxide.



Plant Species	Family	Plant Part	(+)- Lycopsamine Content (μg/g dry weight)	Analytical Method
Symphytum officinale (Comfrey)	Boraginaceae	Roots	1380 - 8320 (total PAs including lycopsamine)[1]	LC-MS/MS
Symphytum officinale (Comfrey)	Boraginaceae	Leaves	15 - 55 (total PAs including lycopsamine)[1]	LC-MS/MS
Amsinckia intermedia	Boraginaceae	Leaves	~7600 (as lycopsamine/lyco psamine N- oxide)	HPLC-esiMS
Amsinckia species (herbarium specimens)	Boraginaceae	Leaves	1 - 4000 (total dehydropyrrolizid ine alkaloids, predominantly lycopsamine and intermedine)[2]	HPLC-esi(+)MS
Echium plantagineum	Boraginaceae	Foliage	Significantly higher than E. vulgare (specific value for lycopsamine not isolated)[3][4][5]	UHPLC-QTOF- MS
Echium vulgare	Boraginaceae	Foliage	Lower than E. plantagineum (specific value for lycopsamine not isolated)[3][4]	UHPLC-QTOF- MS



Echium vulgare Boraginaceae Pollen $\begin{array}{c} 8000 - 14000 \\ \text{(total} \\ \text{pyrrolizidine} \\ \text{alkaloids)[6][7]} \end{array}$

Experimental Protocols for Quantification

Accurate quantification of **(+)-Lycopsamine** is crucial for comparative studies. The most widely accepted and robust method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Below is a detailed, generalized protocol for the extraction and quantification of **(+)-Lycopsamine** from plant material.

Sample Preparation and Extraction

This protocol is suitable for the extraction and purification of **(+)-Lycopsamine** and its N-oxide from dried and ground plant material.[8][9]

- Materials:
 - Dried and homogenized plant material
 - Extraction Solution: 0.05 M Sulfuric Acid in water
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Ammonia solution
 - Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange SCX)
 - Centrifuge tubes (50 mL)
 - Ultrasonic bath
 - Centrifuge
- Procedure:



- Weigh approximately 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.
- Add 20 mL of the 0.05 M Sulfuric Acid extraction solution.
- Sonicate the mixture for 15 minutes in an ultrasonic bath to facilitate cell disruption.
- Centrifuge the mixture at 3800 x g for 10 minutes.
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-5) on the remaining plant pellet with an additional
 20 mL of the extraction solution to ensure complete extraction.
- Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) Cleanup

The crude extract is purified using SPE to remove interfering compounds.[8][9][10]

- Procedure:
 - Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
 - Loading: Load the combined acidic supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove impurities.
 - Elution: Elute the retained pyrrolizidine alkaloids, including (+)-Lycopsamine, with 10 mL of a 5% ammonia solution in methanol.

Sample Concentration and Reconstitution

The purified eluate is prepared for HPLC-MS/MS analysis.[8]

Procedure:



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis (e.g., 5% methanol in water with 0.1% formic acid).
- Vortex the sample to ensure complete dissolution and transfer it to an HPLC vial.

HPLC-MS/MS Analysis

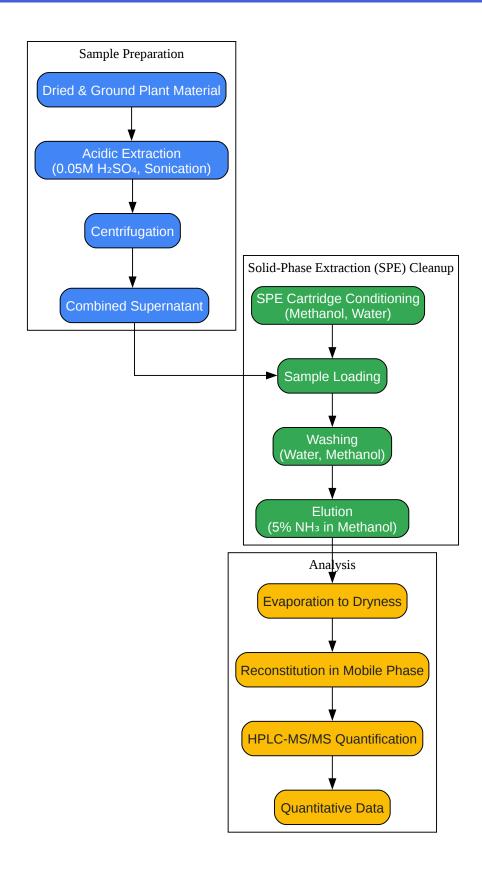
The prepared sample is analyzed using a validated LC-MS/MS method.

- Chromatographic Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for (+)-Lycopsamine and its N-oxide are monitored for quantification.
 - Quantification: A calibration curve is generated using a certified reference standard of (+) Lycopsamine.

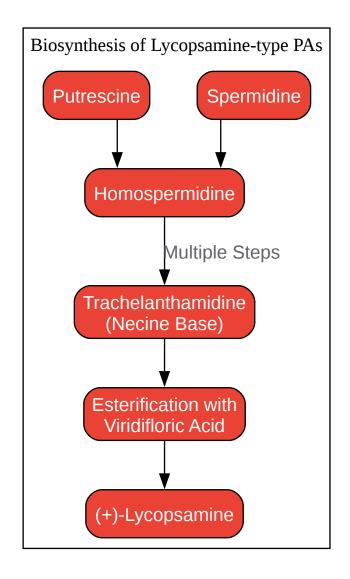
Visualizing the Workflow and Biosynthetic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for **(+)-Lycopsamine** quantification and its biosynthetic origin.









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